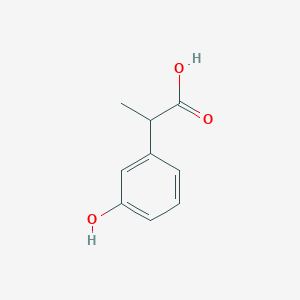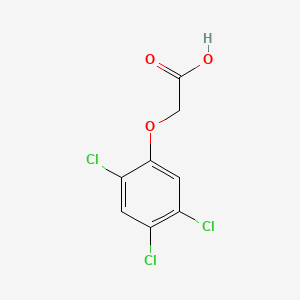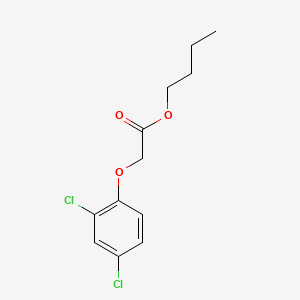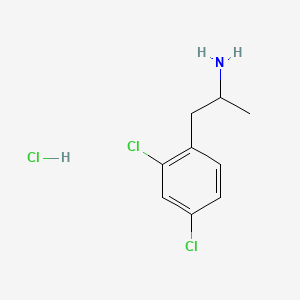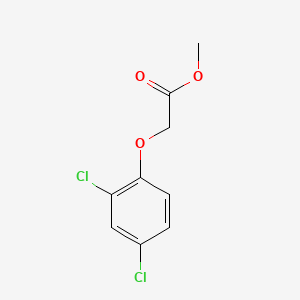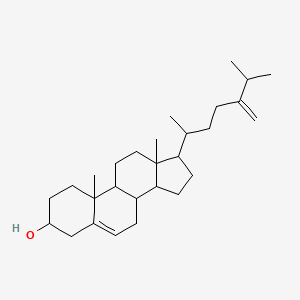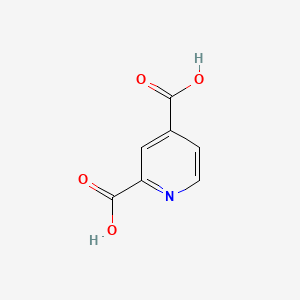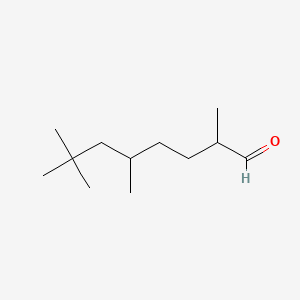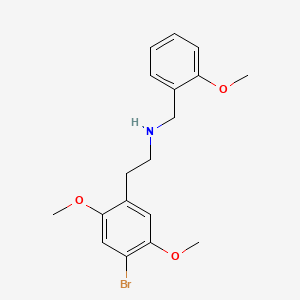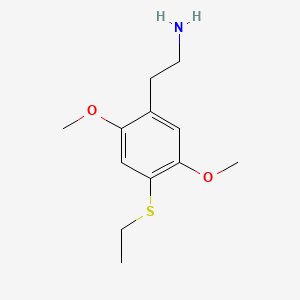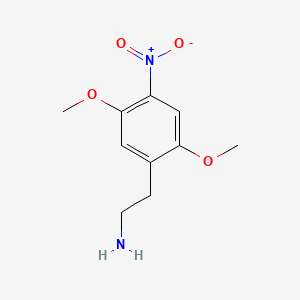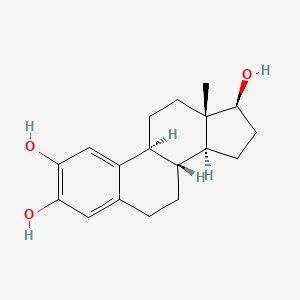
2-Hydroxyestradiol
Übersicht
Beschreibung
2-Hydroxyestradiol (2-OHE2) is an endogenous steroid, catechol estrogen, and metabolite of estradiol . It is also a positional isomer of estriol . It is created during the breakdown of estradiol and has antioxidant properties that help protect cells .
Synthesis Analysis
The transformation of estradiol to 2-hydroxyestradiol is a major metabolic pathway of estradiol in the liver . CYP1A2 and CYP3A4 are the major enzymes catalyzing the 2-hydroxylation of estradiol . This conversion has also been detected in the uterus, breast, kidney, brain, and pituitary gland, as well as the placenta .Molecular Structure Analysis
The chemical formula of 2-Hydroxyestradiol is C18H24O3 . Its molecular weight is 288.38 g/mol . It is a cytochrome P450 metabolite of estradiol with low affinity for estrogen receptors .Chemical Reactions Analysis
2-Hydroxyestradiol is a catechol estrogen and bears some structural resemblance to the catecholamines dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline). It has been found to interact with catecholamine systems .Physical And Chemical Properties Analysis
2-Hydroxyestradiol is a naturally occurring estrogen metabolite in the body, created during the breakdown of estradiol, with antioxidant properties that help protect cells . It possesses antioxidant effects and reacts with DNA to form stable adducts and exerts genotoxicity .Wissenschaftliche Forschungsanwendungen
Polycystic Kidney Disease Treatment
Research indicates that 2-Hydroxyestradiol may slow the progression of polycystic kidney disease. It shares beneficial actions of estrogen but acts independently of estrogen receptors, which could make it a promising treatment option .
Machine Learning Model Training
2-Hydroxyestradiol has been mentioned in the context of building, training, and validating predictive machine-learning models with structured datasets, suggesting its potential role in bioinformatics and computational biology .
Autophagy Activation
Studies involving yak follicular fluid exosomes have shown that 2-Hydroxyestradiol can activate autophagy in cells, which is a process that can be crucial for cellular homeostasis and various diseases .
Overcoming Drug Resistance
In cancer research, 2-Hydroxyestradiol has been found to be effective in overcoming mesenchymal stem cell (MSC)-mediated platinum drug resistance, which is a significant challenge in chemotherapy treatments .
Wirkmechanismus
Target of Action
2-Hydroxyestradiol is an endogenous steroid, catechol estrogen, and metabolite of estradiol . It primarily targets the estrogen receptors (ERs) ERα and ERβ . It has approximately 7% and 11% of the affinity of estradiol at the ERα and ERβ, respectively . It also interacts with the adenylate cyclase in Arthrospira platensis .
Mode of Action
2-Hydroxyestradiol binds to the estrogen receptors, but it dissociates from the estrogen receptors more rapidly than estradiol does . This compound is only very weakly estrogenic and is able to antagonize the estrogenic effects of estradiol . This indicates that its intrinsic activity at the estrogen receptor is less than that of estradiol, hence it possesses the profile of a selective estrogen receptor modulator .
Biochemical Pathways
The transformation of estradiol to 2-Hydroxyestradiol is a major metabolic pathway of estradiol in the liver CYP1A2 and CYP3A4 are the major enzymes catalyzing the 2-hydroxylation of estradiol . Conversion of estradiol into 2-Hydroxyestradiol has also been detected in the uterus, breast, kidney, brain, and pituitary gland, as well as the placenta .
Pharmacokinetics
It is known that circulating levels of 2-hydroxyestradiol and levels of 2-hydroxyestradiol in various tissues are very low . This may be due to rapid conjugation (O-methylation, glucuronidation, sulfonation) of 2-Hydroxyestradiol followed by urinary excretion .
Result of Action
2-Hydroxyestradiol possesses antioxidant effects and reacts with DNA to form stable adducts, exerting genotoxicity . It shows estrogenic activity in human breast cancer cells . In addition to its activity at the nuclear ERs, 2-Hydroxyestradiol is an antagonist of the G protein-coupled estrogen receptor (GPER) .
Action Environment
The action of 2-Hydroxyestradiol can be influenced by various environmental factors. For instance, the metabolism of 2-Hydroxyestradiol can be decreased when combined with certain substances such as Entacapone, Opicapone, Testosterone propionate, and Tolcapone
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDHNKDVHLEQB-XSSYPUMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022372 | |
| Record name | 2-Hydroxy-estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxyestradiol | |
CAS RN |
362-05-0 | |
| Record name | 2-Hydroxyestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyestradiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Hydroxyestradiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyestradiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYU2L67YUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
190 - 191 °C | |
| Record name | 2-Hydroxyestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-hydroxyestradiol differ from 17β-estradiol in terms of its effects on cell growth?
A1: While both 17β-estradiol and 2-hydroxyestradiol can influence cell growth, they often demonstrate opposing effects. 17β-estradiol, the primary female sex hormone, can stimulate the growth of certain cell types, including breast and uterine cells. In contrast, 2-hydroxyestradiol frequently exhibits antimitogenic effects, inhibiting the growth of various cell types, such as vascular smooth muscle cells [, , , , , , ] and glomerular mesangial cells [, , , ]. This difference in activity highlights the distinct biological roles these closely related compounds play.
Q2: What role does methylation play in the biological activity of 2-hydroxyestradiol?
A2: Methylation of 2-hydroxyestradiol by the enzyme catechol-O-methyltransferase (COMT) converts it into 2-methoxyestradiol. This metabolic step is crucial because 2-methoxyestradiol exhibits more potent antimitogenic and antiangiogenic properties compared to its precursor, 2-hydroxyestradiol [, , , , , , , , , ].
Q3: Can catecholamines influence the antimitogenic effects of 2-hydroxyestradiol?
A3: Yes, catecholamines such as norepinephrine and epinephrine can significantly reduce the antimitogenic effects of 2-hydroxyestradiol [, , , ]. This is because catecholamines compete with 2-hydroxyestradiol for COMT, the enzyme responsible for its conversion to the more potent 2-methoxyestradiol. By inhibiting COMT activity, catecholamines effectively reduce the formation of 2-methoxyestradiol, thereby diminishing the overall antimitogenic effect [, , , ].
Q4: How does 2-hydroxyestradiol affect nitric oxide synthesis in glomerular endothelial cells?
A4: Unlike 17β-estradiol, which induces nitric oxide synthesis, 2-hydroxyestradiol does not directly affect nitric oxide production in glomerular endothelial cells []. This suggests that the mechanisms by which 17β-estradiol and 2-hydroxyestradiol provide cardiovascular and renal protection may differ.
Q5: What is the role of the estrogen receptor in mediating the effects of 2-hydroxyestradiol?
A5: Research indicates that 2-hydroxyestradiol and its metabolite, 2-methoxyestradiol, can exert antimitogenic effects independent of the estrogen receptor [, , , , , ]. This contrasts with the actions of 17β-estradiol, which largely relies on estrogen receptor activation. This distinction highlights a unique aspect of 2-hydroxyestradiol and its potential for therapeutic applications in estrogen receptor-negative conditions.
Q6: Does 2-hydroxyestradiol influence endothelin-1 synthesis?
A6: Yes, 2-hydroxyestradiol, similar to 17β-estradiol, can inhibit endothelin-1 synthesis. This inhibition occurs through an estrogen receptor-independent mechanism, potentially involving the suppression of mitogen-activated protein kinase (MAPK) activity []. This effect on endothelin-1 production may contribute to the cardiovascular protective benefits associated with 2-hydroxyestradiol.
Q7: How does 2-hydroxyestradiol impact the renin-angiotensin system?
A7: Studies in rats show that 2-hydroxyestradiol can increase plasma renin concentration (PRC) and plasma renin activity (PRA), although it is less effective than 17β-estradiol in increasing plasma renin substrate (PRS) []. These findings suggest that 2-hydroxyestradiol may influence the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.
Q8: What are the implications of the different metabolic pathways of 2-fluoroestradiol and 4-fluoroestradiol in hamster carcinogenesis?
A8: Studies using fluorinated estradiol analogs have provided insights into the relationship between estradiol metabolism and carcinogenesis. 2-Fluoroestradiol, which is readily converted to 2-fluoro-4-hydroxyestradiol and subsequently methylated, exhibits low carcinogenic potential in hamsters. In contrast, 4-fluoroestradiol, metabolized to 2- and 4-hydroxylated metabolites that are less efficiently methylated, demonstrates carcinogenic activity. These findings support the hypothesis that catechol metabolites of estrogens, particularly those that are less efficiently metabolized and cleared, may contribute to estrogen-induced carcinogenesis [].
Q9: What is the molecular formula and molecular weight of 2-hydroxyestradiol?
A9: The molecular formula of 2-hydroxyestradiol is C18H24O3, and its molecular weight is 288.38 g/mol.
Q10: How does the structure of 2-hydroxyestradiol relate to its activity?
A10: The addition of the hydroxyl group at the 2-position of the estradiol molecule significantly alters its activity profile. This structural modification reduces its estrogenic potency while conferring antioxidant properties and the ability to inhibit cell growth through mechanisms distinct from those of 17β-estradiol [, , , ].
Q11: How does the stereochemistry at the 17-position impact the biological activity of 2-hydroxyestradiol?
A11: The 17β isomer of 2-hydroxyestradiol exhibits estrogenic activity, albeit weaker than 17β-estradiol. In contrast, the 17α isomer lacks estrogenic properties but can still inhibit the preovulatory luteinizing hormone (LH) surge []. This difference in activity highlights the importance of stereochemistry in determining the biological effects of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



